N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a pyrimidine ring substituted with a methoxyphenyl group, and a piperidine carboxamide group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The pyrimidine ring is then constructed via a condensation reaction involving a methoxyphenyl-substituted aldehyde and a suitable amine. The final step involves the coupling of the benzo[d]thiazole and pyrimidine intermediates with a piperidine-3-carboxamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound has shown promise as a therapeutic agent. Preliminary studies indicate that it may have anti-inflammatory, anti-cancer, and antimicrobial properties, although further research is needed to fully understand its pharmacological potential.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine carboxamide group may enhance the compound’s binding affinity and specificity. Together, these interactions can lead to the modulation of cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-1-(6-(4-hydroxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide
- N-(benzo[d]thiazol-2-yl)-1-(6-(4-chlorophenyl)pyrimidin-4-yl)piperidine-3-carboxamide
- N-(benzo[d]thiazol-2-yl)-1-(6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-3-carboxamide
Uniqueness
What sets N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can significantly influence the compound’s electronic properties, reactivity, and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-31-18-10-8-16(9-11-18)20-13-22(26-15-25-20)29-12-4-5-17(14-29)23(30)28-24-27-19-6-2-3-7-21(19)32-24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQQEZDZXGDHNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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